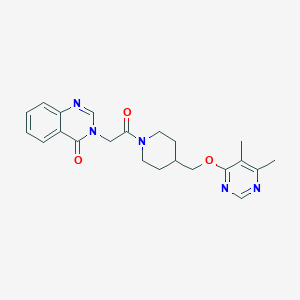
喹唑啉-4(3H)-酮-3-(2-(4-(((5,6-二甲基嘧啶-4-基)氧)甲基)哌啶-1-基)-2-氧代乙基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves multi-step chemical processes that often include the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions, utilizing catalysts like InCl3 for high yields and selectivity (Mulakayala et al., 2012). Another method involves cyclization reactions, as seen with the synthesis of similar compounds where iodine catalyzed the oxidative coupling of 2-aminobenzamides with aryl methyl ketones (Mohammed et al., 2015).
Molecular Structure Analysis
The molecular and crystal structure of quinazolinone derivatives reveals intricate details about their chemical behavior and potential biological interactions. For instance, the molecular structure of related compounds was defined through X-ray diffraction, showcasing how specific substitutions on the quinazolinone core can influence molecular conformation and potentially, biological activity (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including nucleophilic substitution and cyclization, to form a wide range of derivatives with diverse chemical and biological properties. The synthesis of related compounds often involves the use of reagents like piperidine and catalysts such as iodine, highlighting the compound's reactive nature and versatility (El‐Hiti, 1997).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their chemical stability and suitability for various applications. These properties are determined using techniques like FT-IR, NMR, and HRMS, providing insights into the compound's structure and potential functional applications (Gavin et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, play a vital role in the compound's potential as a lead molecule in pharmaceuticals and other scientific applications. Studies on related quinazolinone derivatives have explored their antimicrobial and antifungal activities, indicating the influence of molecular structure on biological activity (Rajanarendar et al., 2010).
科学研究应用
抗微生物应用
Patel等人(2012年)的研究合成了一系列新颖的噻唑啉酮衍生物,对多种细菌和真菌表现出显著的抗微生物活性。合成过程涉及到席夫碱衍生物的缩合,经过环化后得到与1-吡啶-2-基哌嗪相连的噻唑啉酮目标化合物。这些化合物针对八种细菌和四种真菌进行了抗微生物活性评估,表现出作为抗微生物剂的潜力Patel et al., 2012。
免疫调节活性
Tsibizova等人(2021年)合成了具有苯并喹唑啉结构的新型缩合嘧啶化合物。这些化合物对免疫器官中的增殖过程具有矫正作用,表明具有潜在的免疫调节活性。在环磷酰胺诱导的小鼠免疫抑制情况下,这种活性通过恢复脾细胞和胸腺细胞数量来体现Tsibizova et al., 2021。
抗叶酸抑制剂
Gangjee等人(1999年)设计了化合物作为潜在的抗叶酸非多聚谷氨酸化抑制剂,用于嘧啶酸合酶(TS)的抑制。这些类似物与2-氨基-4-氧代-5-取代喹唑啉和吡咯并[2,3-d]嘧啶相关,显示出对TS的优异抑制作用。该研究突出了这些化合物作为临床有用的抗肿瘤剂的潜力,因为它们在抑制TS方面表现出的显著前景Gangjee et al., 1999。
属性
IUPAC Name |
3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-16(2)23-13-24-21(15)30-12-17-7-9-26(10-8-17)20(28)11-27-14-25-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSVSNWGKXICOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)
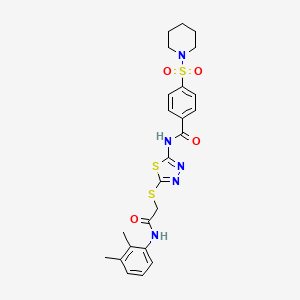



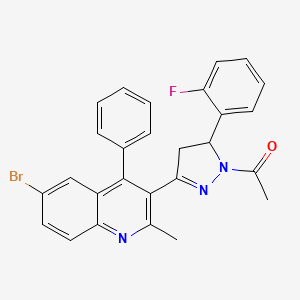
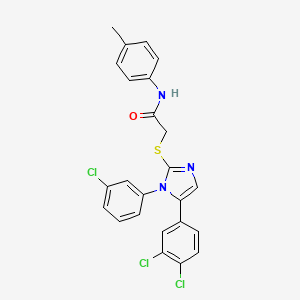
![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

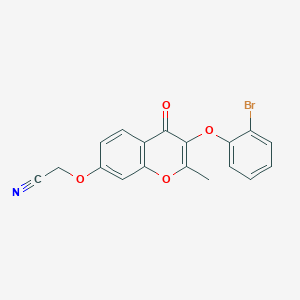
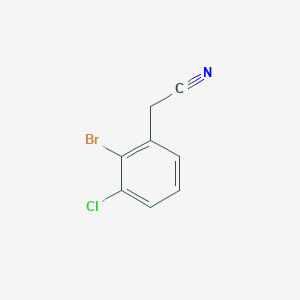
![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)
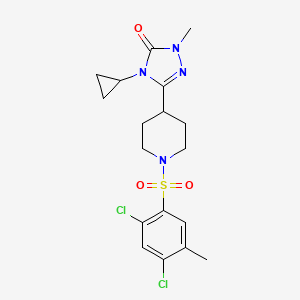
![4-[4-(Dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid](/img/structure/B2495741.png)